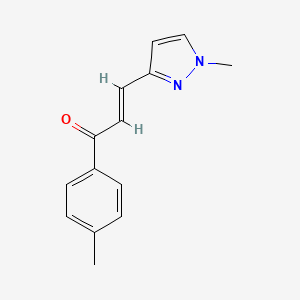
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-54452840 and has been synthesized through a complex chemical process.
Scientific Research Applications
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide has potential applications in various fields of scientific research. This compound has been studied extensively for its anti-inflammatory properties and has shown promising results in preclinical studies. It has also been studied for its potential use in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide involves the inhibition of certain enzymes that are responsible for the production of inflammatory molecules. This compound specifically targets the enzyme called soluble epoxide hydrolase (sEH) and inhibits its activity. This inhibition results in the reduction of inflammation and other related physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide have been extensively studied in preclinical studies. This compound has been shown to reduce inflammation and related symptoms in various animal models. It has also been studied for its potential use in the treatment of cancer, cardiovascular diseases, and other inflammatory conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide in lab experiments include its potential anti-inflammatory properties, its specificity towards sEH inhibition, and its potential use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis process, its potential toxicity, and the need for skilled professionals and specialized equipment.
Future Directions
The future directions for the study of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide include further preclinical studies to determine its efficacy and safety in various disease models. This compound may also be studied for its potential use in combination therapies with other drugs. Additionally, the development of more efficient and cost-effective synthesis methods may enable the wider use of this compound in various fields of scientific research.
Conclusion:
In conclusion, 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide is a novel chemical compound that has potential applications in various fields of scientific research. This compound has been synthesized through a complex chemical process and has been extensively studied for its anti-inflammatory properties and potential use in the treatment of cancer and other diseases. Further preclinical studies are needed to determine its efficacy and safety in various disease models.
Synthesis Methods
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide involves a multi-step process that includes the reaction of 4-chloro-1H-pyrazole with 3-hydroxy-3-methylbutyric acid, followed by the addition of N-methylpropanamide. This process results in the formation of the final product, JNJ-54452840. The synthesis of this compound is complex and requires skilled professionals and specialized equipment.
properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3O2/c1-9(16-8-10(13)7-14-16)11(17)15(4)6-5-12(2,3)18/h7-9,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURZMJAMBWLXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CCC(C)(C)O)N1C=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-hydroxy-3-methylbutyl)-N-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine 1,1-dioxide](/img/structure/B5403242.png)
![7-acetyl-3-(butylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403244.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-({[2-(1H-1,2,3-triazol-1-yl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5403248.png)
![2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5403255.png)

![1-{6-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5403275.png)
![N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5403279.png)
![1-{[(3,5-dimethylisoxazol-4-yl)amino]carbonyl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5403291.png)

![N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-methylbenzamide](/img/structure/B5403316.png)
![4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5403331.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5403334.png)
![(3R)-1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B5403335.png)
![N-(2-fluorophenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5403343.png)